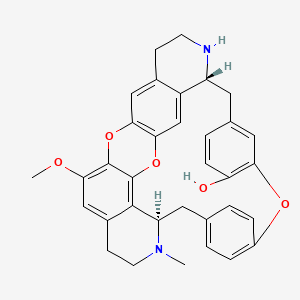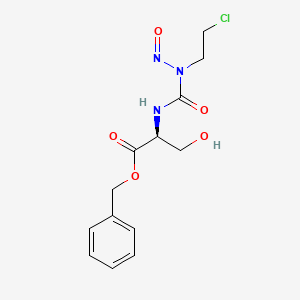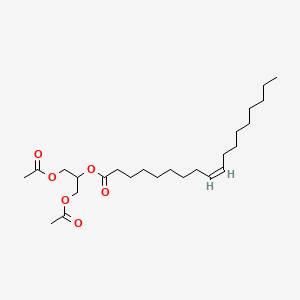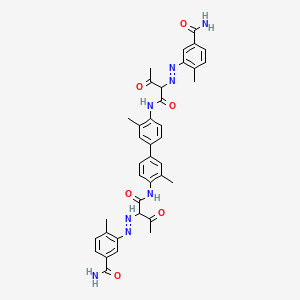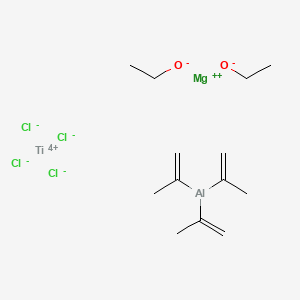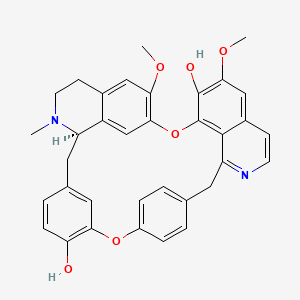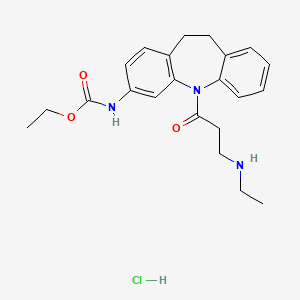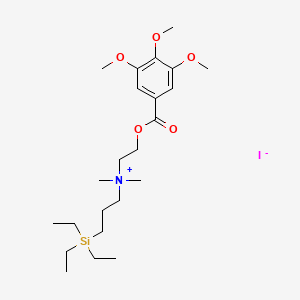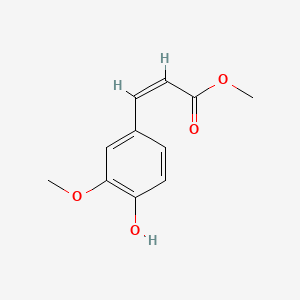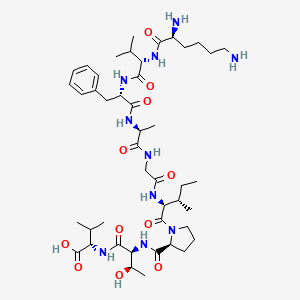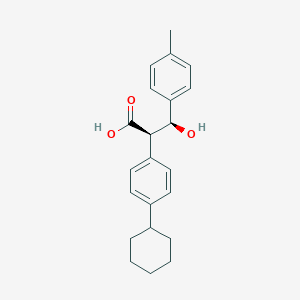
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- is a complex organic compound with a unique structure that includes a benzene ring, a cyclohexyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- typically involves multiple steps, including the formation of the benzenepropanoic acid backbone and the introduction of the cyclohexyl and hydroxy groups. Common synthetic routes may involve:
Aldol Condensation: This reaction can be used to form the beta-hydroxy group by reacting an aldehyde with a ketone in the presence of a base.
Friedel-Crafts Alkylation: This method can introduce the cyclohexyl group onto the benzene ring using a cyclohexyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may also incorporate continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the benzene ring to a cyclohexane ring.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, Sulfuric acid (H2SO4) for sulfonation
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a cyclohexane derivative
Substitution: Formation of nitro or sulfonic acid derivatives
Scientific Research Applications
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclohexyl and benzene rings can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R,S)-(+)-**
- Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (S,S)-(+)-**
Uniqueness
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the cyclohexyl group also adds to its distinct properties compared to other benzenepropanoic acid derivatives.
Properties
CAS No. |
88221-89-0 |
|---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2R,3S)-2-(4-cyclohexylphenyl)-3-hydroxy-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H26O3/c1-15-7-9-19(10-8-15)21(23)20(22(24)25)18-13-11-17(12-14-18)16-5-3-2-4-6-16/h7-14,16,20-21,23H,2-6H2,1H3,(H,24,25)/t20-,21-/m1/s1 |
InChI Key |
BMERQOULNHZHJT-NHCUHLMSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C3CCCCC3)C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C3CCCCC3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


